molecular formula C18H23Cl2N7O B13551417 N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride

N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride

Cat. No.: B13551417
M. Wt: 424.3 g/mol
InChI Key: TUXRGJRQORPWLV-UHFFFAOYSA-N
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Description

N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a pyrazine ring, and an amide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride typically involves multiple steps The process begins with the preparation of the triazole and pyrazine intermediates, followed by their coupling under specific reaction conditions Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through a Huisgen cycloaddition reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.

Scientific Research Applications

N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including its role as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide: The non-dihydrochloride form of the compound.

    N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide hydrochloride: The monohydrochloride form of the compound.

    N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide sulfate: A sulfate salt form of the compound.

Uniqueness

N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of both triazole and pyrazine rings, along with the amide group, provides a versatile platform for chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C18H23Cl2N7O

Molecular Weight

424.3 g/mol

IUPAC Name

N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C18H21N7O.2ClH/c1-11-12(2)22-17(13(3)21-11)18(26)20-9-14-5-4-6-16(7-14)25-10-15(8-19)23-24-25;;/h4-7,10H,8-9,19H2,1-3H3,(H,20,26);2*1H

InChI Key

TUXRGJRQORPWLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)C(=O)NCC2=CC(=CC=C2)N3C=C(N=N3)CN)C.Cl.Cl

Origin of Product

United States

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